2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester
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Overview
Description
2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester is a compound with the molecular formula C19H28B2F2O5 . It is a type of boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
Pinacol boronic esters, such as 2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation is a process that is not well developed, but it is a crucial step in the synthesis of these compounds .Molecular Structure Analysis
A detailed experimental and computational analysis of Bpin and structurally related boronic esters allows determination of three different steric parameters for the Bpin group: the A-value, ligand cone angle, and percent buried volume .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the Suzuki–Miyaura reaction, a type of metal-catalyzed C-C bond formation reaction . It also plays a role in the protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
The compound has a molecular weight of 396.0 g/mol . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 396.2090906 g/mol . The topological polar surface area is 46.2 Ų, and it has 28 heavy atoms .Scientific Research Applications
Building Blocks in Organic Synthesis
Pinacol boronic esters, such as the compound , are highly valuable building blocks in organic synthesis . They are often used in various chemical transformations, where the valuable boron moiety remains in the product .
Protodeboronation
Protodeboronation of pinacol boronic esters is a significant application. This process is not well developed, but recent research has reported catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .
Anti-Markovnikov Alkene Hydromethylation
Paired with a Matteson–CH2–homologation, the protodeboronation protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Synthesis of Complex Molecules
The protodeboronation process has been used in the formal total synthesis of complex molecules such as δ-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
One of the most important applications of organoboron compounds like this one is the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds.
Conversion into Functional Groups
The boron moiety in these compounds can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Future Directions
The future directions of research on this compound could involve further development of the protodeboronation process, which is crucial for the synthesis of pinacol boronic esters . Additionally, the impact of the substituents in the aromatic ring on the kinetics of the hydrolysis of phenylboronic pinacol esters could be explored .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
It’s known that boronic esters can participate in various chemical reactions, such as the suzuki–miyaura reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by the reaction of a boronic ester with a halide under palladium catalysis .
Biochemical Pathways
Boronic esters are known to be involved in various chemical transformations, including the formation of carbon-carbon bonds . These reactions can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways.
Pharmacokinetics
It’s known that the hydrolysis of phenylboronic pinacol esters is markedly faster at physiological ph . This suggests that the compound could be rapidly metabolized in the body.
Result of Action
Given its potential use in organic synthesis, it could contribute to the formation of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be slower when strong electron-donor groups are linked in paraposition to the boronic moiety on the aromatic ring . This suggests that the compound’s activity could be influenced by the electronic properties of its environment.
properties
IUPAC Name |
2-[2,3-difluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28B2F2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(24-9)13(15(23)14(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGPSXHCKVCRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)B3OC(C(O3)(C)C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28B2F2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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